molecular formula C₂₀H₂₂O₆ B1139835 1,3:4,6-Di-O-benzylidene-D-mannitol CAS No. 28224-73-9

1,3:4,6-Di-O-benzylidene-D-mannitol

Cat. No. B1139835
CAS RN: 28224-73-9
M. Wt: 358.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol involves protecting group chemistry, where benzylidene groups are introduced to protect the hydroxyl groups of mannitol. This allows for selective reactions to occur at other sites of the molecule. Schubert et al. (1983) demonstrated that starting from di-O-benzylidene-D-mannitol derivative, optically active glycerol derivatives can be prepared efficiently with minimal use of protecting group chemistry, exemplified by the synthesis of 2-O-alkyl glyceric acid derivatives (Schubert, Kunisch, & Welzel, 1983).

Molecular Structure Analysis

The molecular structure of 1,3:4,6-Di-O-benzylidene-D-mannitol is characterized by the presence of two benzylidene acetal groups. These groups significantly influence the compound's reactivity and physical properties. Studies have shown that these protecting groups can be strategically used to introduce further chemical modifications or to obtain specific stereochemical outcomes in synthetic pathways.

Chemical Reactions and Properties

1,3:4,6-Di-O-benzylidene-D-mannitol undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, Aravind et al. (2005) explored its regioselective oxidative and reductive cleavage, demonstrating the compound's utility in synthesizing C2-symmetric chiral ligands and functionalized benzyl ethers. This showcases the compound's role in creating complex molecules with potential applications in medicinal chemistry and material science (Aravind, Mohanty, Pratap, & Baskaran, 2005).

Scientific Research Applications

  • Chiral Synthesis and Asymmetric Reduction :
    • Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” is used as a stable blocked sugar for chiral synthesis and asymmetric reduction . This involves the creation of chiral molecules, which are molecules that cannot be superimposed on their mirror images. Asymmetric reduction is a type of chemical reaction that transforms a molecule with no chiral centers into a molecule with one or more chiral centers with a preference for one enantiomer over the other.
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis or reduction process being carried out. Unfortunately, the sources did not provide detailed technical parameters for these processes .
    • Results or Outcomes : The outcome of these processes is the production of chiral molecules, which are important in many areas of science, including drug development, as many drugs are chiral and the different enantiomers can have different effects in the body .
  • Bio-Based Polycarbonates :
    • Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” (DBM) has been used in the synthesis of fully bio-based polycarbonates . These polycarbonates are synthesized from non-toxic and biodegradable isosorbide (ISB), which is derived from glucose . The resulting polymers have a thermal stability comparable to conventional petroleum-based polycarbonates .
    • Methods of Application : DBM is copolymerized with ISB to afford fully bio-based polycarbonates . The characteristics of the resulting polymers can be modified by deprotection of the acetal group on the DBM units and subsequent post-modification with boronic acid to form boronate esters .
    • Results or Outcomes : The bio-based polycarbonates can be converted to fertilizer via ammonolysis . This demonstrates a guiding principle for the design of materials based on a novel concept in which what has historically been considered waste plastic is used as a source of fertilizer .
  • Dental Composites :
    • Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” (DBM) and its derivatives have been used in the formulation of dental composites . Dental composites are tooth-colored restorative materials used to repair tooth decay and damage .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular formulation of the dental composite. Unfortunately, the sources did not provide detailed technical parameters for these processes .
    • Results or Outcomes : The outcome of these processes is the production of dental composites that can be used to restore teeth, improving both function and aesthetics .

Safety And Hazards

1,3:4,6-Di-O-benzylidene-D-mannitol is not classified as a dangerous substance according to GHS7. However, as with all chemicals, appropriate safety measures should be taken when handling it.


Future Directions

The future directions of 1,3:4,6-Di-O-benzylidene-D-mannitol are not explicitly mentioned in the search results. However, given its role in the synthesis of optically active glycerol derivatives1 and heterocyclic 2,5-dimethanol derivatives4, it may continue to find use in these and potentially other areas of organic synthesis.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEGGHPETXMRSV-NIJYPJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292783
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3:4,6-Di-O-benzylidene-D-mannitol

CAS RN

28224-73-9
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28224-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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